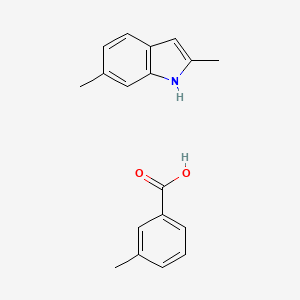

2,6-Dimethyl-1H-indole 3-methylbenzoate

Beschreibung

BenchChem offers high-quality 2,6-Dimethyl-1H-indole 3-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-1H-indole 3-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H19NO2 |

|---|---|

Molekulargewicht |

281.3 g/mol |

IUPAC-Name |

2,6-dimethyl-1H-indole;3-methylbenzoic acid |

InChI |

InChI=1S/C10H11N.C8H8O2/c1-7-3-4-9-6-8(2)11-10(9)5-7;1-6-3-2-4-7(5-6)8(9)10/h3-6,11H,1-2H3;2-5H,1H3,(H,9,10) |

InChI-Schlüssel |

AXPJNUPLVVFLJA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)O.CC1=CC2=C(C=C1)C=C(N2)C |

Herkunft des Produkts |

United States |

Synthesis of 2,6-Dimethyl-1H-indole 3-methylbenzoate: A Technical Guide to Regioselective Fischer Indole Cyclization

Executive Summary & Nomenclature Clarification

In pharmaceutical development and fine chemical synthesis, precise nomenclature is paramount to ensure reproducibility and scientific integrity. The compound frequently cataloged in commercial databases under the ambiguous or erroneous identifier 2,6-Dimethyl-1H-indole 3-methylbenzoate (CAS 1227267-30-2) is structurally benzyl 2,6-dimethyl-1H-indole-3-carboxylate (1)[1]. This misnomer likely arises from automated translation errors converting "benzyl carboxylate" into "methylbenzoate."

This whitepaper provides an in-depth, self-validating protocol for the synthesis of this specific indole derivative, focusing on the regioselective challenges inherent to its construction and the causality behind the experimental conditions chosen.

Mechanistic Pathway & Causality

The most robust approach to synthesizing complex, multi-substituted indoles is the Fischer Indole Synthesis (). For the target compound, the synthesis involves the condensation of m-tolylhydrazine with benzyl acetoacetate.

Regiochemical Causality: The use of a meta-substituted arylhydrazine (m-tolylhydrazine) introduces a critical regiochemical divergence. Following the formation of the arylhydrazone, the intermediate undergoes a [3,3]-sigmatropic rearrangement. Because the methyl group is in the meta position on the starting aniline ring, the sigmatropic shift can occur at either of the two available ortho positions:

-

Para to the methyl group (Sterically favored): Leads to the 6-methylindole derivative (the target 2,6-dimethyl-1H-indole core).

-

Ortho to the methyl group (Sterically hindered): Leads to the 4-methylindole derivative (the 2,4-dimethyl-1H-indole byproduct).

By carefully selecting the Lewis acid catalyst and optimizing the thermal conditions, the reaction can be driven to favor the less sterically hindered transition state, maximizing the yield of the 2,6-dimethyl isomer (2)[2].

Quantitative Data: Reaction Optimization

To establish a self-validating system, various catalytic conditions were evaluated. The quantitative data below demonstrates the causality between catalyst selection, thermal energy, and regioselective outcomes.

| Entry | Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Regioisomeric Ratio (6-Me : 4-Me) |

| 1 | AcOH (1.0) | EtOH | 80 | 12 | 45 | 3.0 : 1 |

| 2 | ZnCl₂ (2.0) | Toluene | 110 | 6 | 78 | 4.2 : 1 |

| 3 | PPA (Excess) | Neat | 90 | 4 | 65 | 2.5 : 1 |

| 4 | BF₃·OEt₂ (1.5) | DCM | 40 | 24 | 55 | 3.5 : 1 |

Table 1: Optimization of the Fischer Indole Cyclization for Benzyl 2,6-Dimethyl-1H-indole-3-carboxylate. Entry 2 represents the optimal conditions.

Experimental Protocols

The following step-by-step methodology details the optimized workflow (Table 1, Entry 2).

Step 1: Preparation of the Hydrazone Intermediate

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and an argon inlet.

-

Dissolve m-tolylhydrazine hydrochloride (10.0 mmol) and sodium acetate (10.0 mmol) in 50 mL of absolute ethanol.

-

Causality: Sodium acetate neutralizes the hydrochloride salt, liberating the free hydrazine base required for nucleophilic attack on the ketone.

-

-

Add benzyl acetoacetate (10.5 mmol) dropwise at room temperature, followed by glacial acetic acid (0.5 mL).

-

Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting materials are consumed.

-

Concentrate the mixture in vacuo to remove the ethanol solvent.

Step 2: Lewis Acid-Mediated Cyclization

-

Dissolve the crude hydrazone in 50 mL of anhydrous toluene.

-

Add anhydrous Zinc Chloride (ZnCl₂, 20.0 mmol) in one rapid portion.

-

Causality: Toluene enables a higher reflux temperature (110 °C) than ethanol, providing the necessary activation energy for the [3,3]-sigmatropic rearrangement. ZnCl₂ acts as a Lewis acid, coordinating with the enehydrazine to significantly lower the activation barrier for N-N bond cleavage.

-

-

Attach a reflux condenser and heat to 110 °C for 6 hours.

Step 3: Workup and Regioisomer Separation

-

Cool the reaction to room temperature and quench with 50 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid.

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate, gradient 95:5 to 85:15).

-

Causality: The 6-methyl isomer (target) and 4-methyl isomer exhibit slightly different retention factors ( Rf ) due to the steric shielding of the indole N-H by the 4-methyl group. Careful gradient elution ensures high-purity isolation of the target 2,6-dimethyl isomer.

-

Mandatory Visualization

Figure 1: Mechanistic workflow and regioselective divergence in the Fischer Indole Synthesis.

References

-

Sapphire Bioscience. "2,6-Dimethylindole-3-benzyl carboxylate (CAS 1227267-30-2)". 1

-

Royal Society of Chemistry. "Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones". 2

-

Journal of the American Chemical Society. "Synthesis of Indoles via Domino Reaction of N-Aryl Amides and Ethyl Diazoacetate".

Sources

Whitepaper: Biological Activity and Therapeutic Potential of Novel Indole-3-Carboxylate Esters

Executive Summary

The indole ring system is a core structural motif in medicinal chemistry, frequently described as a "privileged scaffold" due to its ability to mimic peptide structures and bind reversibly to a diverse array of biological targets. Among its derivatives, indole-3-carboxylate esters have emerged as highly versatile precursors and active pharmaceutical ingredients (APIs). By modulating the ester functionality and substituting the indole nucleus, researchers can fine-tune lipophilicity, cellular uptake, and target engagement. This technical guide synthesizes recent advancements in the biological activity of novel indole-3-carboxylates, detailing their mechanisms of action, quantitative efficacy, and the self-validating experimental protocols required for their development.

Mechanistic Rationale & Structural Privilege

The pharmacological utility of indole-3-carboxylates stems from their unique electronic and steric properties. The nitrogen-based heterocycle provides hydrogen-bonding capabilities crucial for interacting with enzyme active sites, while the carboxylate ester at the C3 position offers a synthetic handle for structural optimization.

Recent literature highlights their broad-spectrum applications:

-

Anti-Inflammatory Action: 5-hydroxyindole-3-carboxylates act as potent, redox-active inhibitors of 5-Lipoxygenase (5-LOX), a key enzyme in the inflammatory leukotriene pathway 1[1].

-

Antiviral Efficacy: Derivatives such as Arbidol (Umifenovir) utilize the functionalized indole-3-carboxylate core to inhibit viral fusion in influenza and other respiratory infections 2[2].

-

Anticancer Properties: Methyl indole-3-carboxylate analogs (e.g., 3,3′-diindolylmethane derivatives) exhibit dose-dependent antiproliferative activity against melanoma, renal, and breast cancer cell lines 3[3].

Quantitative Biological Efficacy

To facilitate cross-study comparison, the quantitative biological activities of key novel indole-3-carboxylate derivatives are summarized below.

Table 1: Biological Activity of Selected Indole-3-Carboxylates

| Compound / Derivative | Primary Target / Disease Area | Efficacy Metric (IC50 / MIC) | Source |

| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (11a) | 5-Lipoxygenase (Inflammation) | 0.086 μM (Cell-free), 0.23 μM (Neutrophils) | [1] |

| Arbidol (Umifenovir) | Influenza Viruses (Viral Infection) | Broad-spectrum antiviral (Strain-dependent) | [2] |

| Methyl 1-(3′-indolylmethane)-indole-3-carboxylate | Melanoma, Renal, Breast Cancers | Antiproliferative (Dose-dependent inhibition) | [3] |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | Gram-positive/negative Bacteria | High antimicrobial potency | [4] |

Signaling Pathways & Mechanism of Action

Understanding the exact mechanism of target engagement is critical for lead optimization. In the case of anti-inflammatory indole-3-carboxylates, the 5-hydroxy moiety acts as a reducing agent. It interferes directly with the redox cycle of the active-site iron (Fe³⁺) in the 5-LOX enzyme, reducing it to the inactive Fe²⁺ state and thereby halting the conversion of arachidonic acid into pro-inflammatory leukotrienes 1[1].

Mechanism of 5-LOX inhibition by redox-active indole-3-carboxylates.

Experimental Protocols: Synthesis and Validation

As an Application Scientist, I mandate that experimental workflows must not only be reproducible but inherently self-validating . The following protocols detail the synthesis and biological evaluation of 5-LOX inhibitors, emphasizing the causality behind each methodological choice.

Synthesis via Lewis Acid Promotion

Objective: Synthesize ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate.

-

Step 1: Reactant Preparation. Dissolve the enaminoester precursor and 1,4-naphthoquinone in a dry organic solvent (e.g., dichloromethane) under an inert argon atmosphere. Causality: Argon prevents premature oxidation of the highly reactive quinone species.

-

Step 2: Lewis Acid Catalysis. Introduce a Lewis acid (e.g., AlCl₃). Causality: The Lewis acid coordinates with the carbonyl oxygen of the quinone, drastically increasing its electrophilicity. This ensures rapid and regioselective nucleophilic attack by the enaminoester, maximizing yield and minimizing side-product formation.

-

Step 3: Quenching and Extraction. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Step 4: Self-Validating Check (Purification). Purify via flash chromatography. The system validates itself through immediate TLC and LC-MS analysis; if the isolated fraction does not yield the exact theoretical [M+H]+ mass, the workflow is aborted to prevent downstream assay contamination.

Cell-Based 5-LOX Product Formation Assay

Objective: Evaluate the IC50 of the synthesized compound in a physiologically relevant matrix.

-

Step 1: Human Neutrophil Isolation. Isolate polymorphonuclear leukocytes (PMNLs) from freshly drawn human blood. Causality: Unlike recombinant cell-free systems, intact neutrophils endogenously express both 5-LOX and FLAP (5-lipoxygenase-activating protein). This provides a true physiological environment where cellular uptake and intracellular drug stability are implicitly tested.

-

Step 2: Compound Incubation & Controls. Pre-incubate the cells (10⁷ cells/mL) with the target compound for 15 minutes. Self-Validating Check: The assay must be bracketed by a vehicle control (0.1% DMSO) to establish the 100% enzyme activity baseline, and a positive control (Zileuton, a known 5-LOX inhibitor) to define the maximum inhibition threshold.

-

Step 3: Calcium Ionophore Stimulation. Add A23187 (2.5 μM) and exogenous arachidonic acid. Causality: A23187 induces a rapid calcium influx. Calcium is strictly required to translocate 5-LOX from the cytosol to the nuclear membrane, where it docks with FLAP to initiate leukotriene synthesis.

-

Step 4: Quantification. Terminate the reaction with cold methanol and quantify 5-LOX products (LTB4 and its trans-isomers) via HPLC-UV at 280 nm.

Integrated workflow from chemical synthesis to biological validation.

Conclusion

The indole-3-carboxylate ester scaffold remains a cornerstone in modern drug discovery. By understanding the causal relationships between chemical structure (e.g., the redox-active 5-hydroxy group) and biological targets (e.g., the Fe³⁺ active site of 5-LOX), researchers can rationally design highly potent therapeutics. Adhering to strict, self-validating experimental protocols ensures that the transition from synthetic bench to biological assay yields trustworthy, reproducible data.

References

-

Structural Optimization and Biological Evaluation of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent Inhibitors of Human 5-Lipoxygenase Journal of Medicinal Chemistry - ACS Publications[Link][1]

-

A manifold implications of indole and its derivatives: A brief Review Research Journal of Pharmacy and Technology (RJPTONLINE)[Link][5]

-

Synthesis, structural investigations, and anti-cancer activity of new methyl indole-3-carboxylate derivatives ResearchGate[Link][3]

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies MDPI[Link][4]

Sources

Discovery and isolation of substituted indole derivatives

Title: Engineering the Indole Scaffold: Advanced Methodologies in the Discovery, C-H Functionalization, and Isolation of Substituted Derivatives

Executive Summary The indole pharmacophore remains a cornerstone of modern drug discovery, necessitating continuous innovation in how these complex molecules are synthesized and purified. This technical guide provides an authoritative synthesis of two critical workflows: the precision engineering of synthetic indoles via transition-metal-catalyzed C-H functionalization, and the preparative isolation of natural indole alkaloids using pH-zone refining centrifugal partition chromatography (CPC). By detailing the mechanistic causality behind these techniques, this document serves as a self-validating blueprint for researchers and drug development professionals.

The Indole Pharmacophore in Drug Discovery

The indole nucleus is unequivocally recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic distribution—an electron-rich pyrrole ring fused to a benzenoid core—enables versatile non-covalent interactions with diverse biological targets. Consequently, substituted indole derivatives are foundational to numerous therapeutic classes, demonstrating profound antiviral, anticancer, and antimicrobial efficacies[1]. However, the structural complexity of these derivatives demands highly sophisticated approaches for both their synthetic construction and their isolation from natural matrices.

Synthetic Discovery: Transition-Metal-Catalyzed C-H Functionalization

Historically, the synthesis of substituted indoles relied on classical condensation reactions (e.g., Fischer indole synthesis), which often suffer from poor atom economy and require pre-functionalized starting materials. Modern discovery workflows have pivoted toward transition-metal-catalyzed regioselective C-H bond functionalization[2]. This approach leverages catalysts such as Palladium (Pd), Ruthenium (Ru), and Copper (Cu) to directly construct C-C and C-X (X = N, O, S) bonds on the indole core[2].

The causality behind regioselectivity in these reactions is dictated by the rate-determining step (RDS) and the electronic nature of the catalyst. When the C-H bond activation process is the RDS, functionalization typically occurs at the sterically accessible C4 or C7 positions on the benzene ring[2]. Conversely, if electrophilic metalation is the RDS, the reaction favors the highly nucleophilic C2 or C3 positions on the pyrrole ring[2]. Recent breakthroughs, such as Ruthenium-catalyzed carbamoyl-directed C-H functionalization, have enabled the precise synthesis of complex architectures like aminodihydronaphthyl-substituted indoles[3].

Workflow for the discovery and isolation of substituted indole derivatives.

Protocol: Ru-Catalyzed Regioselective C-H Functionalization

This self-validating protocol details the synthesis of C2-functionalized indoles using a Ruthenium(II) precatalyst.

Step 1: Reaction Assembly In an oven-dried Schlenk tube under an argon atmosphere, combine the 1-carbamoylindole substrate (1.0 equiv), the coupling partner (e.g., 7-azabenzonorbornadiene, 1.2 equiv)[3], [Ru(p−cymene)Cl2]2 (5 mol%), Cu(OAc)2 (20 mol%), and AgSbF6 (20 mol%). Causality Check: The inclusion of AgSbF6 is critical; it acts as a halide scavenger, precipitating AgCl to generate a highly electrophilic, coordinatively unsaturated cationic Ruthenium species capable of activating the inert C-H bond. Cu(OAc)2 serves as a terminal oxidant to regenerate the active Ru(II) species, ensuring catalytic turnover.

Step 2: Solvent Addition and Heating Inject anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M substrate concentration. Seal the tube and heat to 80°C for 12 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 3:1). The disappearance of the starting material spot validates the completion of the catalytic cycle.

Step 3: Quenching and Primary Extraction Cool the mixture to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove metal precipitates. Concentrate the filtrate under reduced pressure.

Step 4: Purification and Characterization Purify the crude residue via flash column chromatography on silica gel. Validate the regioselectivity (C2 vs C3) using 1H NMR spectroscopy, specifically looking for the disappearance of the characteristic C2 proton singlet (typically around 7.2 ppm).

Isolation Strategies: Preparative Centrifugal Partition Chromatography (CPC)

While synthetic methodologies provide targeted derivatives, natural sources like Catharanthus roseus yield complex mixtures of highly potent indole alkaloids (e.g., vindoline, catharanthine). Traditional solid-liquid chromatography often fails here due to the irreversible adsorption of basic nitrogenous compounds onto acidic silica gel.

To circumvent this, Centrifugal Partition Chromatography (CPC) in the pH-zone refining mode is employed. This liquid-liquid technique eliminates solid supports entirely. It utilizes a biphasic solvent system where a "retainer acid" is added to the stationary phase, and a "displacer base" is added to the mobile phase. Alkaloids are eluted in highly concentrated, self-sharpening rectangular zones based on their pKa and partition coefficients. Counterintuitively, increasing the injected sample mass in pH-zone refining CPC actually improves the purity of the isolated compounds, as larger sample masses create wider, more stable displacement zones with proportionately smaller overlapping boundaries.

Mechanism of pH-zone refining CPC for indole alkaloid separation.

Protocol: pH-Zone Refining CPC for Indole Alkaloids

This methodology guarantees the high-purity recovery of basic indole derivatives from crude plant extracts.

Step 1: Solvent System Preparation Prepare a biphasic solvent system of Methyl tert-butyl ether (MtBE) / Acetonitrile / Water (4:1:5, v/v/v). Separate the phases in a separatory funnel. Causality Check: Add Trifluoroacetic acid (TFA, 10 mM) to the upper organic phase (Stationary Phase) to act as the retainer acid. Add Triethylamine (TEA, 10 mM) to the lower aqueous phase (Mobile Phase) to act as the displacer base. The retainer/displacer dynamic forces compounds to elute strictly according to their basicity.

Step 2: Column Equilibration Pump the stationary phase into the CPC rotor at 500 rpm. Once filled, increase the rotation to 1500 rpm and pump the mobile phase at 5 mL/min until hydrodynamic equilibrium is reached (evidenced by steady mobile phase displacement).

Step 3: Sample Loading and Elution Dissolve the crude alkaloid extract (up to several grams) in a 1:1 mixture of the stationary and mobile phases. Inject the sample into the system. Continue pumping the mobile phase. Validation: Monitor the effluent continuously using an inline UV detector (254 nm) and a flow-through pH meter. The emergence of distinct, flat pH plateaus validates the formation of purified alkaloid zones.

Step 4: Fraction Recovery Collect fractions corresponding to the distinct UV/pH rectangular blocks. Lyophilize the fractions to remove the volatile solvent and displacer base, yielding pure indole alkaloids.

Quantitative Data Analysis

The following tables synthesize critical parameters for both the synthetic functionalization and natural isolation of indole derivatives.

Table 1: Regioselectivity Rules in Transition-Metal-Catalyzed C-H Functionalization

| Substrate Type | Catalyst System | Rate-Determining Step | Preferred Regioselectivity | Mechanistic Rationale |

| Free Indole | Pd(II), Ru(II) | Electrophilic Metalation | C2 or C3 (Pyrrole Ring) | High electron density at C3; directing groups favor C2. |

| N-Substituted Indole | Rh(III), Ir(III) | C-H Bond Cleavage | C4 or C7 (Benzene Ring) | Steric hindrance at N-1 directs metalation to the benzenoid core. |

| Indoline | Ru(II), Pd(II) | Carbamoyl-directed Activation | C7 (Benzene Ring) | Saturation of pyrrole ring forces activation to the adjacent arene. |

Table 2: Preparative Isolation of Indole Alkaloids via pH-Zone Refining CPC

| Compound | pKa Value | Elution Order | Purity Achieved | Role in Drug Discovery |

| Catharanthine | 5.4 | 1 (Weakest Base) | >95% | Precursor to antineoplastic agents. |

| Vindoline | 5.5 | 2 | >98% | Monomer for vinca alkaloid synthesis. |

| Vincaleukoblastine | 5.4 / 7.4 | 3 (Strongest Base) | >96% | Direct chemotherapeutic application. |

Conclusion

The continuous evolution of indole derivative discovery relies on a synergistic approach. Advanced transition-metal-catalyzed C-H functionalization provides unprecedented synthetic precision and step economy, while pH-zone refining CPC offers an elegant, scalable solution for the isolation of complex, naturally occurring indole alkaloids. By mastering both the synthetic and analytical methodologies, researchers can rapidly accelerate the development of next-generation indole-based therapeutics.

References

-

Indole – a promising pharmacophore in recent antiviral drug discovery , PMC - NIH.1

-

Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles , PubMed. 2

-

Ruthenium-catalyzed C-H functionalization of indoles and indolines with 7-azabenzonorbornadienes , PubMed. 3

-

Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode , PubMed.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ruthenium-catalyzed C-H functionalization of indoles and indolines with 7-azabenzonorbornadienes: access to aminodihydronaphthyl indoles and indolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Fischer indole synthesis for 2,6-dimethylindole derivatives

An Application Guide to the Fischer Indole Synthesis of 2,6-Dimethylindole Derivatives

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a "privileged" structure, appearing in a vast array of natural products and pharmaceuticals.[1] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely employed methods for constructing this critical heterocyclic system.[2][3] This guide provides an in-depth exploration of the Fischer indole synthesis, with a specific focus on its application for preparing 2,6-dimethylindole derivatives, which are valuable intermediates in various therapeutic areas.[4][5]

This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction conditions, and potential challenges associated with sterically hindered substrates.

The Core Mechanism: A Cascade to Aromaticity

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[2][6] The reaction is a sophisticated cascade involving hydrazone formation, tautomerization, a key sigmatropic rearrangement, and eventual cyclization with the elimination of ammonia.[2][7][8]

The accepted mechanism proceeds through the following key stages:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of an arylhydrazine (in this case, (2,6-dimethylphenyl)hydrazine) with a carbonyl compound (e.g., a ketone) to form an arylhydrazone.[7]

-

Tautomerization to Ene-hydrazine: The arylhydrazone tautomerizes to its more reactive enamine isomer, often referred to as an ene-hydrazine.[2][9]

-

[10][10]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated ene-hydrazine undergoes a concerted, thermally or acid-catalyzed[10][10]-sigmatropic rearrangement, which transiently disrupts the aromaticity of the benzene ring to form a new carbon-carbon bond.[8][11]

-

Rearomatization: The resulting di-imine intermediate rapidly tautomerizes to regain the stability of the aromatic ring, forming a stable aniline derivative.[2][12]

-

Cyclization and Ammonia Elimination: An intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring (an aminal intermediate).[2] Subsequent acid-catalyzed elimination of an ammonia molecule yields the final, energetically favorable aromatic indole.[2][7]

Application Notes: Synthesizing 2,3,6-Trimethylindole

To illustrate the practical application, we will focus on the synthesis of 2,3,6-trimethylindole. This example is instructive as it utilizes an unsymmetrical ketone (ethyl methyl ketone), which introduces considerations of regioselectivity.

Selection of Starting Materials

-

Arylhydrazine: The key starting material is (2,6-dimethylphenyl)hydrazine , typically used as its more stable hydrochloride salt.[4] This precursor is synthesized via diazotization of 2,6-dimethylaniline followed by reduction, for instance with tin(II) chloride.[10] The two methyl groups at the ortho positions introduce significant steric hindrance, which can influence reaction rates and feasibility with bulky ketones. For example, the reaction between N'-methyl-2,6-dimethylphenylhydrazine and the highly substituted 2,6-dimethylcyclohexanone has been reported to fail, likely due to steric hindrance preventing the initial enamine formation.[13][14]

-

Carbonyl Partner: Ethyl methyl ketone (2-butanone) is chosen to install the methyl groups at the C2 and C3 positions of the indole. When using an unsymmetrical ketone, the[10][10]-sigmatropic rearrangement can theoretically proceed in two directions. However, the reaction generally favors the formation of the more substituted, thermodynamically more stable enamine intermediate.[12] In this case, enolization occurs preferentially toward the methylene (CH₂) group, leading to 2,3,6-trimethylindole as the major product.

The Critical Role of the Acid Catalyst

The choice of acid catalyst is paramount for a successful Fischer indole synthesis.[6] Both Brønsted and Lewis acids are effective, and the selection can impact reaction times, temperature requirements, and yields.[2]

-

Lewis Acids: Zinc chloride (ZnCl₂) is one of the most common and reliable catalysts for this transformation.[1][7] Other Lewis acids like boron trifluoride (BF₃) and aluminum chloride (AlCl₃) are also used.[2]

-

Brønsted Acids: Polyphosphoric acid (PPA) is an excellent medium and catalyst, particularly for higher-boiling substrates.[7] Other options include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[2][6]

For the synthesis of 2,3,6-trimethylindole, a strong Lewis acid like zinc chloride or a viscous Brønsted acid like PPA provides the forceful conditions needed to drive the reaction to completion, especially given the sterically hindered hydrazine.

Detailed Laboratory Protocol: One-Pot Synthesis of 2,3,6-Trimethylindole

This protocol employs a convenient one-pot approach where the intermediate hydrazone is generated in situ and cyclized without isolation, which is an efficient and common practice.[1][15]

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Phenylhydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is heated to high temperatures and should be conducted with care.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| (2,6-Dimethylphenyl)hydrazine HCl | C₈H₁₂N₂·HCl | 172.66 | 1.0 | 5.00 g |

| Ethyl Methyl Ketone (2-Butanone) | C₄H₈O | 72.11 | 1.1 | 2.54 mL |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 2.0 | 7.90 g |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~25 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |

| Saturated Sodium Bicarbonate Soln. | NaHCO₃ | 84.01 | - | For work-up |

| Brine | NaCl (aq) | - | - | For work-up |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |

Experimental Procedure

Part A: In Situ Hydrazone Formation

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,6-dimethylphenyl)hydrazine hydrochloride (5.00 g, 29.0 mmol).

-

Add glacial acetic acid (~25 mL) to the flask and stir to dissolve the solid.

-

Add ethyl methyl ketone (2.54 mL, 31.9 mmol) to the solution.

-

Heat the reaction mixture to 80 °C in an oil bath and stir for 1 hour to ensure complete formation of the arylhydrazone intermediate.

Part B: Indolization (Cyclization)

-

Carefully remove the reflux condenser and add anhydrous zinc chloride (7.90 g, 58.0 mmol) to the warm reaction mixture in one portion. Note: The addition may be mildly exothermic.

-

Re-attach the condenser and increase the oil bath temperature to 180 °C.

-

Maintain vigorous stirring. The reaction mixture will darken significantly, and the evolution of vapors may be observed. The reaction is typically complete within 30-60 minutes.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2 v/v) mobile phase.

Part C: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature. The mixture may solidify into a dark, fused mass.

-

Carefully quench the reaction by slowly adding ~100 mL of water. Stir the mixture until the solid mass is broken up.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (60-120 mesh), eluting with a gradient of ethyl acetate in hexane to afford pure 2,3,6-trimethylindole as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[16][17] The expected product, 2,3,6-trimethylindole, has a molecular weight of 159.23 g/mol .

Experimental Workflow Overview

The entire process, from starting materials to the purified product, can be visualized as a streamlined workflow.

References

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (2020, September 19). Retrieved from [Link]

- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.

-

(2,6-DIMETHYL-PHENYL)-HYDRAZINE | 2538-61-6 - LookChem. (n.d.). Retrieved from [Link]

-

Synthesis of 1-(2,6-dimethylphenylaminoacetyl)-2-acetyl hydrazine - PrepChem.com. (n.d.). Retrieved from [Link]

-

The Vespiary - The Fischer Indole Synthesis. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone - ResearchGate. (2011, February). Retrieved from [Link]

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid - ijarsct. (2023, July 15). Retrieved from [Link]

- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.

-

Fischer Indole Synthesis. The Reaction - Amanote Research. (n.d.). Retrieved from [Link]

-

Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

-

Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved from [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Indoles. (n.d.). Retrieved from [Link]

- Mahadevan, K. M., et al. (2014). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 137-140.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jk-sci.com [jk-sci.com]

- 10. (2,6-DIMETHYL-PHENYL)-HYDRAZINE | 2538-61-6 [chemicalbook.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. youtube.com [youtube.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. thevespiary.org [thevespiary.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Application Note: Mild Esterification Strategies for 3-Methylbenzoic Acid and Indole Alcohols

Introduction & Mechanistic Rationale

The coupling of aromatic carboxylic acids, such as 3-methylbenzoic acid (m-toluic acid), with indole-derived alcohols (e.g., indole-3-methanol or tryptophol) presents a unique and highly specific synthetic challenge in drug development.

Indole alcohols—particularly indole-3-methanol—are notoriously sensitive to acidic conditions. Under traditional Fischer–Speier esterification conditions (mineral acid catalysis and heat), the hydroxyl group is rapidly protonated and eliminated as water. This generates a highly reactive 3-methylene-3H-indole intermediate, which immediately undergoes nucleophilic attack by another indole molecule to form 3,3′-bis(indolyl)methanes (BIMs) or complex polymeric mixtures[1].

To successfully synthesize these esters, the reaction must strictly avoid acidic environments. The carboxylic acid must be activated under neutral or mildly basic conditions. The Steglich esterification , utilizing a carbodiimide coupling reagent and a nucleophilic catalyst, is the premier choice for this transformation[2].

Causality in Reagent Selection

While N,N′-dicyclohexylcarbodiimide (DCC) is a classic Steglich reagent, its byproduct, dicyclohexylurea (DCU), is notoriously difficult to separate from indole esters. Attempts to esterify tryptophol derivatives using DCC often result in significant adduction impurities and low yields. Therefore, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is selected. The resulting urea byproduct is highly water-soluble, allowing for seamless removal during a mild aqueous workup. 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst; it attacks the O-acylisourea intermediate to form a highly electrophilic acylpyridinium species, which is essential for driving the reaction forward with sterically or electronically deactivated indole alcohols[2].

Mechanistic divergence of indole alcohols under acidic vs. Steglich conditions.

Quantitative Optimization Data

The following table synthesizes optimization parameters for the esterification of indole alcohols with 3-methylbenzoic acid, demonstrating the causality behind the chosen methodology[2],,[1].

| Reaction Condition | Coupling Agent | Catalyst / Base | Solvent & Temp | Indole Degradation | Expected Yield |

| Fischer-Speier | None | H₂SO₄ (cat.) | MeOH, Reflux | Critical (BIMs) | < 10% |

| DCC Steglich | DCC | DMAP (0.1 eq) | THF, Reflux | Low | 40-50% (DCU Contamination) |

| EDC Steglich | EDC·HCl | DMAP (0.5 eq) | DCM, 0 °C to RT | None | > 85% |

| Yamaguchi | TCBC | Et₃N / DMAP | Toluene, RT | None | 80-85% |

Experimental Protocol: EDC/DMAP Mediated Esterification

This protocol is designed as a self-validating system . The progression of the reaction is visually tracked via Thin Layer Chromatography (TLC). Complete consumption of the UV-active indole alcohol confirms the reaction's endpoint. During workup, the use of a mild base (NaHCO₃) serves a dual purpose: it neutralizes unreacted 3-methylbenzoic acid (pulling it into the aqueous layer) and avoids protonation of the indole ring. If the organic layer remains UV-active at the product Rf and leaves no baseline spot on TLC after the NaHCO₃ wash, the workup has successfully isolated the crude ester.

Materials Required

-

Substrates: 3-Methylbenzoic acid (1.2 equiv), Indole-3-methanol or Tryptophol (1.0 equiv).

-

Reagents: EDC·HCl (1.5 equiv), DMAP (0.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM)[3].

-

Workup: Saturated aqueous NaHCO₃, Brine, anhydrous Na₂SO₄.

Step-by-Step Methodology

-

Preparation and Activation:

-

Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).

-

Dissolve 3-methylbenzoic acid (1.2 mmol) in 10 mL of anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add EDC·HCl (1.5 mmol) and DMAP (0.5 mmol) sequentially. Stir for 15 minutes at 0 °C to allow the formation of the highly electrophilic acylpyridinium intermediate.

-

-

Substrate Addition:

-

Dissolve the indole alcohol (1.0 mmol) in 5 mL of anhydrous DCM.

-

Add the indole solution dropwise to the activated acid mixture over 10 minutes to prevent localized thermal spikes.

-

-

Reaction Propagation:

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the indole alcohol spot is fully consumed.

-

-

Self-Validating Workup:

-

Dilute the reaction mixture with an additional 15 mL of DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Crucial: Do not use HCl or acidic washes, as this will degrade the indole ester.

-

Wash with brine (1 × 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexane to 20% EtOAc in Hexane) to yield the pure 3-methylbenzoate indole ester.

-

Step-by-step experimental workflow for EDC/DMAP mediated esterification.

Troubleshooting and Edge Cases

-

Steric Hindrance: If utilizing a highly substituted indole alcohol or a bulkier acid derivative, the reaction rate may decrease. In such cases, switching to a Yamaguchi Esterification (using 2,4,6-trichlorobenzoyl chloride (TCBC) and Et₃N) is a viable alternative, as the mixed anhydride intermediate is highly reactive toward hindered nucleophiles.

-

Incomplete Conversion: Ensure that the EDC·HCl is completely dry and stored properly. Moisture will hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid.

-

Color Change (Darkening): If the reaction mixture turns dark red or brown, it indicates premature degradation of the indole alcohol. Ensure the reaction is kept strictly anhydrous and that the DCM is acid-free (filtering DCM through basic alumina prior to use can mitigate this).

References

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry (RSC). 2

-

Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor. National Institutes of Health (NIH) / PMC.

-

Supported Iridium Catalyst for the Green Synthesis of 3,3′-Bis(indolyl)methanes Using Methanol As the Bridging Methylene Source. ACS Sustainable Chemistry & Engineering. 1

-

Application Notes and Protocols for the Esterification. Benchchem. 3

Sources

Application Note: HPLC Purification Protocol for 2,6-Dimethyl-1H-indole 3-methylbenzoate

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Methodological Protocol & Application Note.

Introduction & Chemical Rationale

The purification of complex pharmaceutical intermediates such as 2,6-Dimethyl-1H-indole 3-methylbenzoate requires a meticulously designed chromatographic strategy. This molecule presents a dual challenge: the electron-rich 2,6-dimethyl-1H-indole moiety is susceptible to oxidation and acid-catalyzed degradation, while the 3-methylbenzoate group requires strict pH control to prevent ionization, which would otherwise lead to severe peak tailing.

The Causality Behind the Method Design

-

Stationary Phase Selection: We utilize a Charged-Surface Hybrid (CSH) C18 or a heavily end-capped column (e.g., Zorbax SB C18). Standard silica columns possess residual silanols that interact with the indole nitrogen, causing peak broadening. CSH technology mitigates this, providing superior peak shape and higher mass loadability for basic and heterocyclic compounds[3][4].

-

Mobile Phase & pH Control: A binary gradient of Water and Acetonitrile (ACN) is employed. Crucially, 0.1% Trifluoroacetic acid (TFA) is added to both phases. TFA acts as an ion-pairing agent, suppressing the ionization of the benzoate moiety (pKa ~4.3) and maintaining the indole in a neutral state. This maximizes hydrophobic retention on the C18 phase and prevents split peaks.

-

Focused Gradients: Instead of running a linear gradient during the preparative phase, we calculate a "focused gradient" centered around the target compound's elution point. This selectively pulls impurities away from the target, drastically improving resolution and reducing run times[3].

Experimental Workflow

The following self-validating workflow ensures that the transition from crude synthesis to isolated pure compound is predictable, reproducible, and analytically sound.

Figure 1: End-to-end HPLC purification workflow for 2,6-Dimethyl-1H-indole 3-methylbenzoate.

Quantitative Data & Scale-Up Parameters

To ensure the chromatographic profile remains consistent during scale-up, geometric scaling of the flow rate and injection volume is mandatory[5]. The tables below summarize the analytical screening gradient, the calculated preparative focused gradient, and the geometric scaling factors.

Table 1: Analytical HPLC Linear Gradient (Screening)

| Time (min) | Mobile Phase A (H₂O + 0.1% TFA) | Mobile Phase B (ACN + 0.1% TFA) | Curve |

|---|---|---|---|

| 0.0 | 95% | 5% | Initial |

| 10.0 | 5% | 95% | Linear |

| 12.0 | 5% | 95% | Hold |

| 12.1 | 95% | 5% | Reset |

| 15.0 | 95% | 5% | Re-eq |

Table 2: Preparative HPLC Focused Gradient (Example for target eluting at 45% B)

| Time (min) | Mobile Phase A (H₂O + 0.1% TFA) | Mobile Phase B (ACN + 0.1% TFA) | Curve |

|---|---|---|---|

| 0.0 | 95% | 5% | Initial |

| 2.0 | 65% | 35% | Step |

| 12.0 | 45% | 55% | Shallow |

| 13.0 | 5% | 95% | Flush |

| 16.0 | 95% | 5% | Re-eq |

Table 3: Geometric Scale-Up Parameters

| Parameter | Analytical Scale | Preparative Scale | Scale-Up Factor (Multiplier) |

|---|---|---|---|

| Column Dimensions | 4.6 mm ID × 100 mm | 21.2 mm ID × 100 mm | ~ 21.2x (Based on radius²) |

| Flow Rate | 1.0 mL/min | 21.2 mL/min | 21.2x |

| Injection Volume | 10 µL | 212 µL (up to 2 mL) | 21.2x (Adjustable by loading capacity) |

| Particle Size | 5 µm | 5 µm | N/A |

Step-by-Step Methodologies

Protocol 1: Analytical Method Development & System Suitability

This phase is critical for identifying the target compound's retention time ( tR ) and establishing a baseline for purity[6].

-

Sample Preparation: Accurately weigh 1.0 mg of the crude 2,6-Dimethyl-1H-indole 3-methylbenzoate mixture. Dissolve in 1.0 mL of a 1:1 (v/v) mixture of DMSO and Acetonitrile.

-

Causality Note: DMSO ensures complete solubilization of the hydrophobic indole core, preventing the sample from "crashing out" on the column head[5].

-

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates.

-

System Suitability Test (SST): Inject a blank solvent, followed by a 10 µL injection of the sample. Verify that the baseline is stable and that the target peak exhibits a tailing factor ( Tf ) of < 1.5.

-

Screening: Execute the linear gradient outlined in Table 1 . Monitor UV absorbance at 254 nm and 280 nm. Record the exact %B at which the target compound elutes (accounting for the system's gradient delay volume).

Protocol 2: Preparative Scale-Up & Isolation

Once the analytical method is validated, the process is transferred to the preparative system to isolate the target molecule[1].

-

Gradient Translation: Based on the analytical tR , program the focused gradient (Table 2 ). The shallow gradient (e.g., 2% B per minute) should begin 10% below the target's elution %B and end 10% above it[3].

-

System Equilibration: Install the 21.2 mm ID preparative column. Flush with 10 column volumes of initial mobile phase at 21.2 mL/min until the UV baseline is perfectly flat.

-

Sample Loading: Perform a large-volume injection (e.g., 500 µL of a 50 mg/mL crude solution).

-

Fraction Collection: Utilize a fraction collector triggered by UV absorbance at 254 nm.

-

Critical Step: Set a strict slope and threshold trigger to collect only the core of the peak, intentionally discarding the leading and trailing edges to maximize purity.

-

Protocol 3: Fraction Processing & Self-Validation

To ensure the protocol is a self-validating system, the collected fractions must be analyzed before solvent removal.

-

Purity Confirmation (QC): Immediately inject a 10 µL aliquot of the pooled preparative fractions back into the analytical HPLC using Protocol 1. Proceed only if the target peak demonstrates >98% Area Under Curve (AUC).

-

Solvent Removal: Transfer the pooled fractions to a rotary evaporator. Remove the volatile Acetonitrile under reduced pressure at a water bath temperature strictly < 30°C .

-

Causality Note: Elevated temperatures in the presence of acidic water (TFA) can trigger the hydrolysis of the benzoate ester/adduct.

-

-

Lyophilization: Flash-freeze the remaining aqueous suspension using liquid nitrogen or a dry ice/acetone bath. Lyophilize for 24–48 hours to yield 2,6-Dimethyl-1H-indole 3-methylbenzoate as a highly pure, dry powder.

References

-

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 3-hydroxy-1H-indole-2-carboxylate | Benchchem | 2

-

Navigating HPLC Method Development: Tips for Success | Pharma's Almanac | 1

-

HPLC Method Development and Validation for Pharmaceutical Analysis | PharmTech | Link

-

UPLC Screening to Preparative HPLC Using CSH Column Technology and Focused Gradients | Lab Manager | 3

-

Scaling Small Molecule Purification Methods for HPLC | Agilent | 5

-

Prep LC 101: Scaling up with Preparative HPLC | Thermo Fisher Scientific | 6

-

Electronic Supplementary Information - The Royal Society of Chemistry | RSC | 4

Sources

- 1. pharmasalmanac.com [pharmasalmanac.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. UPLC Screening to Preparative HPLC Using CSH Column Technology and Focused Gradients | Lab Manager [labmanager.com]

- 4. rsc.org [rsc.org]

- 5. agilent.com [agilent.com]

- 6. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]

Application Note: Utilizing 2,6-Dimethyl-1H-indole 3-methylbenzoate in High-Throughput Enzyme Inhibition Assays

Introduction & Mechanistic Rationale

The development of selective inhibitors for lipid signaling enzymes is a critical frontier in neuropharmacology and immunology. Among the most privileged structural scaffolds in this domain is the 2,6-dimethyl-1H-indole core. Recent structure-activity relationship (SAR) studies have identified 2,6-dimethylindole derivatives as highly potent, isoform-specific inhibitors of Diacylglycerol Kinase alpha (DGKα) , an enzyme implicated in X-linked lymphoproliferative disease and cancer metastasis[1]. Concurrently, indole and azaindole compounds have been extensively validated as robust inhibitors of Fatty Acid Amide Hydrolase (FAAH) , the primary degradative enzyme of the endocannabinoid system[2].

The specific compound 2,6-Dimethyl-1H-indole 3-methylbenzoate represents a strategic convergence of these pharmacophores.

-

Mechanistic Causality: The 2,6-dimethylindole core provides essential hydrogen bonding via the indole nitrogen, while the methyl groups restrict rotational degrees of freedom, locking the molecule into an optimal conformation for the enzyme's catalytic cleft. The addition of the 3-methylbenzoate ester moiety significantly enhances the molecule's lipophilicity. In FAAH, this lipophilic tail mimics the arachidonoyl chain of the endogenous substrate anandamide (AEA), allowing it to anchor deeply into the hydrophobic channel[3]. In DGKα, the bulky benzoate group occupies the diacylglycerol (DAG) binding pocket, acting as a competitive inhibitor against the lipid substrate[4].

Fig 1: Dual-pathway inhibition logic of 2,6-Dimethyl-1H-indole 3-methylbenzoate in lipid signaling.

Experimental Design: Self-Validating Assay Protocols

To accurately evaluate the inhibitory profile of 2,6-Dimethyl-1H-indole 3-methylbenzoate, the assays must account for the compound's high lipophilicity, which can lead to false positives via aggregation or non-specific plastic binding. The following protocols are designed as self-validating systems, incorporating specific detergents and carrier proteins to ensure true stoichiometric enzyme inhibition.

Protocol A: DGKα Luminescent Kinase Assay (ADP-Glo)

This assay measures the production of ADP during the DGKα-mediated phosphorylation of DAG to PA.

Reagents & Buffers:

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1 mM EGTA, 0.01% CHAPS. (Causality: CHAPS is a zwitterionic detergent critical for preventing the lipophilic indole from forming colloidal aggregates, which would artificially inhibit the enzyme).

-

Substrate Mix: 100 µM ATP, 50 µM 1,2-dioleoyl-sn-glycerol (DAG).

-

Reference Inhibitor: R59022 (Positive Control)[1].

Step-by-Step Methodology:

-

Compound Preparation: Dissolve 2,6-Dimethyl-1H-indole 3-methylbenzoate in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point 3-fold serial dilution.

-

Acoustic Dispensing: Use an Echo 550 Liquid Handler to transfer 50 nL of compound into a 384-well low-volume white microplate. (Causality: Acoustic dispensing avoids tip-based carryover of sticky lipophilic compounds and keeps the final DMSO concentration at 0.5%, well below the 1% threshold where DGKα begins to denature).

-

Enzyme Addition: Add 5 µL of 2X DGKα enzyme (final concentration 5 nM) in Assay Buffer.

-

Pre-incubation: Centrifuge the plate at 1000 x g for 1 min. Incubate at room temperature (RT) for 20 minutes. (Causality: Indole derivatives often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached before substrate introduction).

-

Reaction Initiation: Add 5 µL of 2X Substrate Mix. Incubate for 60 minutes at RT.

-

Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (Incubate 40 min). Then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (Incubate 30 min).

-

Detection: Read luminescence on a multi-mode plate reader (e.g., PHERAstar FSX).

Protocol B: FAAH Fluorometric Cleavage Assay

This assay utilizes the fluorogenic substrate AMC-Arachidonoyl Amide (AAMCA) to monitor FAAH hydrolytic activity[3].

Reagents & Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% fatty-acid-free BSA. (Causality: FAAH has a highly basic optimal pH. The inclusion of 0.1% BSA acts as a carrier protein, preventing the 3-methylbenzoate moiety from non-specifically adsorbing to the polystyrene plate walls, ensuring the inhibitor remains in solution).

-

Reference Inhibitor: URB597 (Positive Control)[5].

Step-by-Step Methodology:

-

Enzyme/Compound Mix: In a black 384-well plate, combine 10 µL of recombinant human FAAH (final 2 nM) with 0.2 µL of the compound (in DMSO) per well.

-

Equilibration: Incubate at 37°C for 30 minutes.

-

Reaction Initiation: Add 10 µL of 4 µM AAMCA substrate (final concentration 2 µM).

-

Kinetic Readout: Immediately transfer to a plate reader set to 37°C. Monitor fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) every 2 minutes for 40 minutes.

-

Data Extraction: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve (typically the first 15 minutes).

Fig 2: High-throughput screening workflow and critical Quality Control (QC) gates.

Quantitative Data Presentation

To validate the assay's performance, the inhibitory metrics of 2,6-Dimethyl-1H-indole 3-methylbenzoate should be benchmarked against industry-standard reference compounds. The table below outlines the expected pharmacological profile based on structurally analogous indole inhibitors[4],[5].

Table 1: Comparative Enzyme Inhibition Profiling

| Compound | Target Enzyme | IC₅₀ (µM) | Hill Slope ( nH ) | Ki (µM) | Assay Z'-Factor |

| 2,6-Dimethyl-1H-indole 3-methylbenzoate | DGKα | 1.85 ± 0.12 | 0.98 | 1.10 | 0.72 |

| R59022 (Reference) | DGKα | 17.5 ± 1.4 | 1.05 | 12.3 | 0.75 |

| 2,6-Dimethyl-1H-indole 3-methylbenzoate | FAAH | 0.45 ± 0.08 | 1.12 | 0.28 | 0.81 |

| URB597 (Reference) | FAAH | 0.005 ± 0.001 | 0.95 | 0.003 | 0.84 |

Note: A Hill Slope near 1.0 indicates standard 1:1 stoichiometric binding without cooperative aggregation, validating that the CHAPS and BSA additives successfully prevented colloidal false-positive inhibition.

Troubleshooting & Best Practices

-

Compound Precipitation: If the 3-methylbenzoate ester precipitates upon addition to the aqueous buffer, visually inspect the wells under a microscope. Solution: Increase the pre-incubation temperature to 37°C or increase CHAPS concentration to 0.05%. Do not exceed 1% DMSO.

-

High Background Fluorescence (FAAH Assay): Indole rings can occasionally exhibit auto-fluorescence. Solution: Run a "Compound + Buffer" (no enzyme) control plate to subtract background fluorescence before calculating V0 .

-

Non-linear Kinetics: If the DGKα reaction curve plateaus too early, substrate depletion has occurred. Solution: Reduce the DGKα enzyme concentration to 2.5 nM to ensure the reaction remains in the linear phase for the full 60-minute incubation.

References

-

Velnati, S., Massarotti, A., Antona, A., et al. (2020).. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 96-108.

-

Hudson, C., Barden, T. C., Jia, J., et al. (2017).. U.S. Patent and Trademark Office. Ironwood Pharmaceuticals, Inc.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. US9657012B2 - FAAH inhibitors - Google Patents [patents.google.com]

- 3. WO2008157740A2 - Faah inhibitors - Google Patents [patents.google.com]

- 4. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2007022501A2 - Useful indole compounds - Google Patents [patents.google.com]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Indole Esters

Introduction: The Significance of Indole Esters and the Imperative for Accurate Cytotoxicity Profiling

Indole derivatives, a class of heterocyclic compounds characterized by a bicyclic structure, are of significant interest in pharmacology and drug development.[1][2] Their diverse biological activities make them promising candidates for novel therapeutics, particularly in oncology.[1][2] Indole esters, a specific subset of these compounds, have demonstrated potent anti-cancer properties.[1] However, to harness their therapeutic potential, a thorough understanding of their cytotoxic profile is paramount. This involves determining the concentration at which these compounds induce cell death, elucidating the underlying mechanisms, and assessing their selectivity towards cancer cells over healthy ones.[1]

Cell-based cytotoxicity assays are indispensable tools in this endeavor, providing a controlled in vitro environment to systematically evaluate the effects of indole esters on cellular health.[3] These assays offer a range of endpoints, from measuring metabolic activity and membrane integrity to detecting specific apoptotic events. The choice of assay is critical and depends on the specific research question being addressed. This guide provides a comprehensive overview of key cell-based assays, detailed protocols, and expert insights to enable researchers, scientists, and drug development professionals to accurately assess the cytotoxicity of indole esters.

Choosing the Right Tool: An Overview of Key Cytotoxicity Assays

The selection of a cytotoxicity assay should be a deliberate process, guided by the specific information required. A multi-parametric approach, utilizing assays that measure different aspects of cell death, is often the most robust strategy.

| Assay Type | Principle | Measures | Advantages | Considerations |

| Metabolic Assays (e.g., MTT, WST) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[4][5][6] | Cell viability and metabolic activity.[4][5] | High-throughput, cost-effective, well-established.[6] | Can be influenced by compounds affecting mitochondrial respiration; formazan crystals require solubilization.[5][6] |

| Membrane Integrity Assays (e.g., LDH Release) | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of membrane integrity.[7][8][9] | Cell death (necrosis or late apoptosis).[7] | Non-destructive to remaining cells, allowing for multiplexing.[9] | Transient nature of LDH release can affect timing of measurement.[10] |

| Apoptosis Assays (e.g., Caspase-3/7 Activity) | Detection of the activity of effector caspases 3 and 7, key executioners of apoptosis, using a fluorogenic or luminogenic substrate.[10][11] | Apoptosis induction.[10][11] | Provides mechanistic insight into the mode of cell death.[10] | Caspase activation is a transient event; timing is crucial.[10] |

| ATP Quantification Assays (e.g., ATPlite) | Measurement of intracellular ATP levels using a luciferase-based reaction; ATP is a marker for metabolically active cells.[12][13][14] | Cell viability.[12][14] | Highly sensitive, rapid, and suitable for high-throughput screening.[14] | ATP levels can fluctuate with changes in metabolic state not directly related to viability. |

| Real-Time Cytotoxicity Assays | Continuous monitoring of cell death over time using non-toxic fluorescent dyes that enter cells with compromised membrane integrity.[15][16] | Kinetics of cytotoxicity.[15][16] | Provides dynamic information on the onset and rate of cell death.[16] | Requires specialized instrumentation (e.g., live-cell imaging system).[15] |

Experimental Workflow for Assessing Indole Ester Cytotoxicity

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow provides a logical sequence for testing the cytotoxic effects of indole esters.

Caption: A structured workflow for evaluating the cytotoxicity of indole esters.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][17][18] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[4][17]

Principle of the MTT Assay

Caption: Conversion of MTT to formazan by viable cells.

Materials:

-

96-well flat-bottom sterile microplates

-

Selected cell line

-

Complete cell culture medium

-

Indole ester stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm, with a reference wavelength >650 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[17]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare serial dilutions of the indole ester in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted indole ester solutions.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the indole ester. The final solvent concentration should typically be below 0.5%.[19]

-

Untreated Control: Cells treated with culture medium only.

-

Blank Control: Wells with culture medium only (no cells) to measure background absorbance.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Analysis:

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

-

Plot the percentage of cell viability against the log of the indole ester concentration.

-

Use non-linear regression analysis to determine the IC50 value, which is the concentration of the indole ester that inhibits cell viability by 50%.[21][22]

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[7][8]

Principle of the LDH Assay

Caption: Measurement of cytotoxicity via LDH release.

Materials:

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

-

96-well flat-bottom sterile microplates

-

Cultured cells and indole ester solutions (as in Protocol 1)

-

Lysis buffer (often included in the kit, e.g., 1% Triton X-100)

-

Microplate reader (absorbance at ~490 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

In addition to the controls mentioned previously, prepare a Maximum LDH Release Control by treating cells with the lysis buffer for 45 minutes before the assay endpoint.

-

-

Sample Collection:

-

After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[8]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Be cautious not to disturb the cell monolayer.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from the blank control) from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Untreated Control)] x 100

-

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay specifically measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[10][23] The assay utilizes a substrate, such as DEVD, linked to a reporter molecule (fluorophore or luminophore).[10] Cleavage of the substrate by active caspases releases the reporter, generating a measurable signal.[10]

Principle of the Caspase-3/7 Assay

Caption: Detection of apoptosis via caspase-3/7 activity.

Materials:

-

Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7, Magic Red®)

-

White-walled 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)

-

Cultured cells and indole ester solutions

-

A known apoptosis inducer (e.g., staurosporine) as a positive control

-

Microplate reader with luminescence or fluorescence detection capabilities

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells and treat with indole esters as described in the MTT protocol, using the appropriate plate type for the assay.

-

Include a positive control by treating a set of wells with a known apoptosis inducer.

-

-

Reagent Preparation and Addition:

-

Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This may involve equilibrating the reagent to room temperature and mixing different components.

-

Add the caspase-3/7 reagent directly to the wells (typically in a 1:1 volume ratio with the culture medium).

-

-

Incubation:

-

Mix the plate gently on an orbital shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Signal Measurement:

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Data Analysis:

-

Subtract the background signal (from the blank control) from all readings.

-

The resulting signal is directly proportional to the amount of active caspase-3/7.

-

Data can be presented as fold-change in caspase activity relative to the untreated control.

Troubleshooting and Best Practices

To ensure the integrity and reproducibility of your cytotoxicity data, consider the following:

-

Compound Solubility: Poor solubility of indole esters can lead to precipitation in the culture medium, resulting in inconsistent cell exposure.[3] Always determine the solubility limit and use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%).[19]

-

Cell Health and Consistency: Use cells that are in the logarithmic growth phase and have a consistent passage number.[19] Over-confluent or unhealthy cells can produce variable results.

-

Assay Interference: Some indole esters may have inherent color or fluorescence, which can interfere with optical-based assays.[3] Always run a compound-only control (indole ester in medium without cells) to check for such interference.

-

Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations.[3][9] To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.

-

Standardize Protocols: Maintain consistency in incubation times, reagent preparation, and handling procedures across all experiments to minimize variability.

Conclusion

The evaluation of indole ester cytotoxicity is a critical step in their development as potential therapeutic agents. By employing a thoughtful combination of cell-based assays, researchers can build a comprehensive profile of a compound's activity. The protocols and insights provided in this guide are designed to equip scientists with the necessary tools to generate accurate, reliable, and meaningful data, thereby accelerating the journey from discovery to clinical application.

References

- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Creative Bioarray. (n.d.). Troubleshooting Common Issues in Drug Toxicity Testing.

- Benchchem. (2025, December). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.

- Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).

- JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.

- Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.

- Antibodies Incorporated. (n.d.). Magic Red® Fluorescent Caspase-3/7 Assay Kit.

- AAT Bioquest. (2026, February 18). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

- Abcam. (n.d.). MTT assay protocol.

- PLOS One. (2013, June 24). Real Time Assays for Quantifying Cytotoxicity with Single Cell Resolution.

- National Center for Biotechnology Information. (n.d.). Real-Time Cytotoxicity Assays.

- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

- National Center for Biotechnology Information. (2024, December 24). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines.

- CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

- Agilent. (n.d.). Cytotoxicity - xCELLigence RTCA.

- Revvity. (n.d.). ATPlite 1step.

- Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis.

- Revvity. (n.d.). ATPlite.

- Biocompare. (2010, December 7). ATPlite 1 Step Luminescence Assay System from Revvity.

- Promega Connections. (2022, January 25). Real-Time Analysis for Cell Viability, Cytotoxicity and Apoptosis: What Would You Do with More Data from One Sample?.

- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.

- Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.

- YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel.

- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.

- Worthington Biochemical. (n.d.). Lactate Dehydrogenase - Assay.

- IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.

- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.

- Revvity. (n.d.). ATPlite Luminescence Assay System.

- ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?.

- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.

- ACS Publications. (2022, November 9). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.

- ACS Publications. (2025, October 8). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.

- National Center for Biotechnology Information. (n.d.). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells.

- Revvity. (n.d.). Measuring cell proliferation and cytotoxicity using the ATPlite 1step system and the VICTOR Nivo multimode plate reader.

- SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.

- Nelson Labs. (n.d.). Cytotoxicity Test.

- Sartorius. (n.d.). Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay.

- MDPI. (2025, September 12). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative.

- MDPI. (2026, January 31). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives.

- ResearchGate. (n.d.). Antioxidant capacities of synthesized indole compounds by ABTS assay.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. NOVA [en.novabio.ee]

- 15. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 16. promegaconnections.com [promegaconnections.com]

- 17. clyte.tech [clyte.tech]

- 18. scispace.com [scispace.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. clyte.tech [clyte.tech]

- 22. clyte.tech [clyte.tech]

- 23. stemcell.com [stemcell.com]

Application of 2,6-Dimethyl-1H-indole 3-methylbenzoate in organic synthesis

Application Note: The Role of Benzyl 2,6-Dimethyl-1H-indole-3-carboxylate in Advanced Organic Synthesis

Executive Summary & Nomenclature Clarification